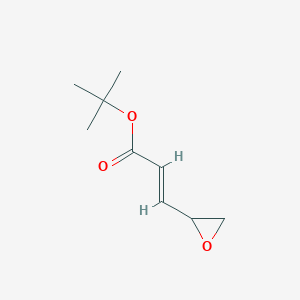![molecular formula C32H39N3O4 B13119949 tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate: is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its intricate structure, which includes a piperidine ring, a benzhydryl group, and a carbamate moiety. Its unique chemical properties make it a valuable subject of study in fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of tert-butyl 4-aminophenylcarbamate with benzhydryl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with piperidine and methyl isocyanate to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate can be compared to other similar compounds, such as:
tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound has a similar piperazine structure but differs in its functional groups and overall reactivity.
1-Boc-4-(4-formylphenyl)piperazine: This compound shares the piperazine core but has different substituents, leading to distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C32H39N3O4 |
|---|---|
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C32H39N3O4/c1-32(2,3)39-31(37)34(4)27-17-15-24(16-18-27)23-35-21-19-28(20-22-35)38-30(36)33-29(25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-18,28-29H,19-23H2,1-4H3,(H,33,36) |
InChI-Schlüssel |
GMHOVENXVQQOCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


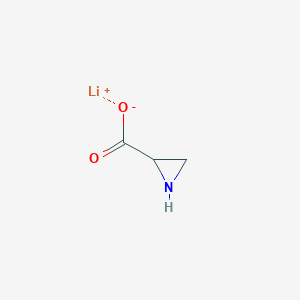

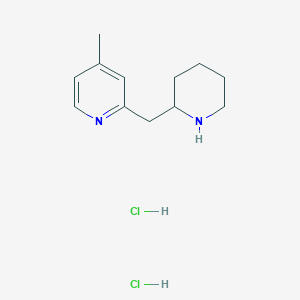
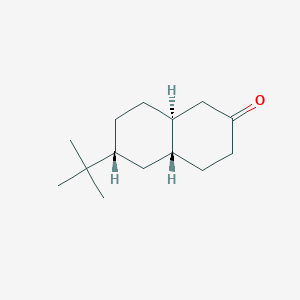
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
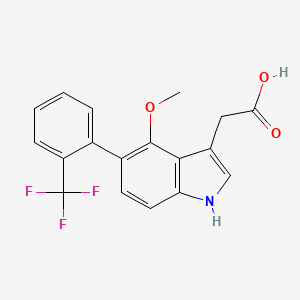
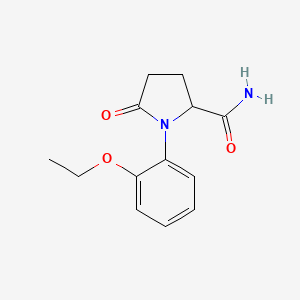
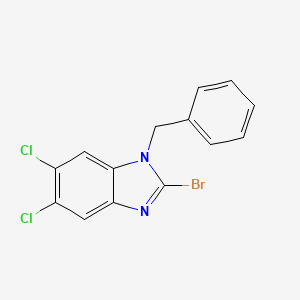
![Pyrimido[4,5-d][1,2,3]triazine](/img/structure/B13119935.png)
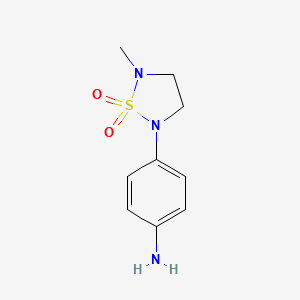
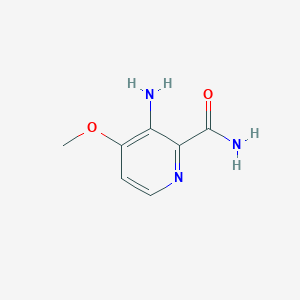
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)
![2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13119960.png)
